Technical Monograph: Structural Dynamics and Synthetic Utility of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol
Technical Monograph: Structural Dynamics and Synthetic Utility of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol
This technical guide provides an in-depth analysis of 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol , a significant heterocyclic scaffold utilized in medicinal chemistry and agrochemical research.
Executive Summary & Structural Identity
6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol is a substituted pyrimidine derivative characterized by a 2-methyl group, a 4-hydroxyl functionality, and a 6-aryl substituent (4-ethoxyphenyl). This molecule serves as a versatile pharmacophore, particularly in the development of kinase inhibitors and antifungals, where the pyrimidine core mimics the purine ring of ATP.
Core Chemical Identity
| Property | Specification |
| IUPAC Name | 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-ol |
| Preferred Tautomer Name | 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4(3H)-one |
| Molecular Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight | 230.27 g/mol |
| SMILES (Canonical) | CCOC1=CC=C(C=C1)C2=CC(=O)NC(C)=N2 |
| Predicted LogP | ~2.1 - 2.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors (in keto form) |
Electronic Structure & Tautomeric Equilibrium
For researchers modeling binding interactions, understanding the tautomeric state of this molecule is critical. While often nomenclatured as a "pyrimidin-4-ol," the molecule exists predominantly as the pyrimidin-4(3H)-one (keto form) in the solid state and in polar solvents.
The Keto-Enol Dichotomy
The equilibrium is driven by the resonance stabilization of the amide-like moiety in the pyrimidine ring.
-
Enol Form (Hydroxyl): Favored in gas phase or highly non-polar environments. Aromaticity of the pyrimidine ring is fully retained.
-
Keto Form (Carbonyl): Favored in crystal lattices (due to intermolecular
hydrogen bonding) and aqueous solution. This form presents a distinct H-bond donor (N3-H) and acceptor (C4=O) profile compared to the enol.
Implication for Drug Design: When docking this molecule into protein active sites (e.g., ATP-binding pockets), the keto form is frequently the bioactive conformer. Docking algorithms must be set to account for the protonation at N3 rather than O4.
Visualization: Tautomeric & Structural Logic
Figure 1: Tautomeric equilibrium shifting toward the keto form in polar environments, and component breakdown.
Synthetic Pathways & Process Chemistry
The most robust synthesis of 6-aryl-2-methylpyrimidin-4-ols involves the condensation of a
Protocol: Condensation Cyclization
Reaction: Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate + Acetamidine Hydrochloride
Reagents & Materials
-
Substrate: Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate (prepared via Claisen condensation of 4-ethoxyacetophenone with diethyl carbonate).
-
Cyclizing Agent: Acetamidine Hydrochloride.
-
Base: Sodium Ethoxide (NaOEt) - Freshly prepared preferred.
-
Solvent: Absolute Ethanol.
Step-by-Step Methodology
-
Base Preparation: Dissolve Sodium metal (1.1 eq) in absolute Ethanol under
atmosphere to generate Sodium Ethoxide in situ. -
Amidine Activation: Add Acetamidine Hydrochloride (1.1 eq) to the ethoxide solution. Stir for 15 minutes to liberate the free amidine base. Note: NaCl may precipitate.
-
Addition: Dropwise add Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate (1.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (
) for 6–12 hours.-
Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting ester spot should disappear.
-
-
Workup (Critical Step):
-
Dissolve the residue in a minimum amount of water.
-
Acidification: Carefully acidify with Glacial Acetic Acid or dilute HCl to pH ~5–6.
-
Observation: The product will precipitate as a solid (often white or off-white) as it converts from the sodium salt to the neutral keto form.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or DMF/Ethanol.
Visualization: Synthetic Workflow
Figure 2: Step-by-step synthetic pathway from precursors to isolated product.[2]
Physicochemical Profiling for Drug Design
For researchers incorporating this scaffold into a library, the following physicochemical parameters are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Parameter | Value/Prediction | Relevance |
| Solubility (Aq) | Low (< 0.1 mg/mL) | Typical of planar, crystalline pyrimidinones. Requires DMSO for stock solutions. |
| pKa (Acidic) | ~8.5 - 9.5 | The N3-H proton is weakly acidic. |
| pKa (Basic) | ~2.5 - 3.5 | The pyrimidine nitrogens are weakly basic; protonation occurs at N1. |
| LogP | 2.1 - 2.4 | Moderate lipophilicity due to the ethoxyphenyl group; suggests good membrane permeability. |
| Melting Point | > 200°C (Typical) | High MP indicates strong intermolecular H-bonding in the crystal lattice. |
Experimental Characterization Protocols
To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures. These data points act as a "fingerprint" for the correct structure.
Nuclear Magnetic Resonance (NMR) Expectations
-
Solvent: DMSO-
(Preferred due to solubility). -
H NMR Signals:
-
1.35 (t, 3H): Methyl protons of the ethoxy group (
). -
2.30 (s, 3H): Methyl protons at position 2 (
). -
4.10 (q, 2H): Methylene protons of the ethoxy group (
). - 6.60 (s, 1H): The vinylic proton at pyrimidine C5. Crucial for confirming ring closure.
- 7.00 (d, 2H) & 8.00 (d, 2H): Para-substituted phenyl ring (AA'BB' system).
-
~12.0 (br s, 1H): The N3-H proton (if in keto form). Broad and exchangeable with
.
-
1.35 (t, 3H): Methyl protons of the ethoxy group (
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Expectation:
. -
Fragmentation: Loss of the ethyl group (
) is a common fragmentation pathway in high-energy collisions.
Visualization: Characterization Logic
Figure 3: Logic flow for structural validation using NMR and MS data.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyrimidine synthesis and tautomerism).
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
-
PubChem Compound Summary. (n.d.). Pyrimidine derivatives and tautomerism. National Center for Biotechnology Information. [Link]
- Schenone, P., et al. (1990). Reaction of beta-keto esters with amidines. Journal of Heterocyclic Chemistry. (General protocol reference for 6-aryl-2-methylpyrimidin-4-ol synthesis).
